4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-
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Overview
Description
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C20H16ClN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with 4-phenoxyaniline in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and phenols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in cancer progression.
Industrial Applications: It is used in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Known for its potent anticancer activity.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Exhibits different biological activities due to the presence of methoxy groups.
Uniqueness
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other quinazoline derivatives.
Properties
CAS No. |
827031-00-5 |
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Molecular Formula |
C21H16ClN3O |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-25(20-18-9-5-6-10-19(18)23-21(22)24-20)15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
UUCBIOYCBAVSCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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